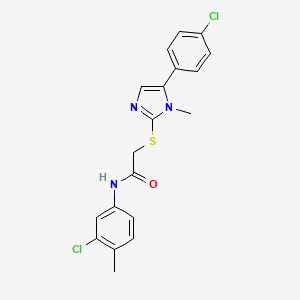

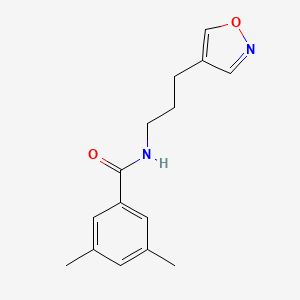

N-(3-(isoxazol-4-yl)propyl)-3,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

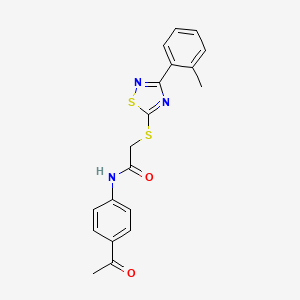

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

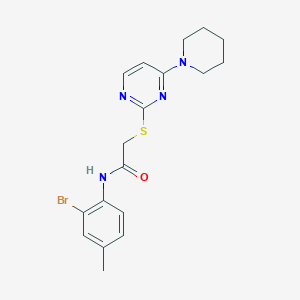

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For example, Trogu et al. discovered a faster and efficient method for preparation of 3,5-disubstituted isoxazoles by base catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water instead of chloroform .

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .

Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary greatly depending on the specific compound. For example, 3-(isoxazol-4-yl)propanoic acid has a molecular weight of 141.12 .

Wissenschaftliche Forschungsanwendungen

Chemical Oxidation and Derivatives

Research has shown that compounds similar to N-(3-(isoxazol-4-yl)propyl)-3,5-dimethylbenzamide, specifically those with isoxazole and dimethylbenzamide components, can undergo chemical oxidation leading to various derivatives. For instance, the oxidation of an anticonvulsant compound with similar structural features resulted in the formation of phthalimide and lactame derivatives without cleavage of the isoxazole ring (Adolphe-Pierre et al., 1998).

Anticonvulsant Properties

Compounds structurally related to N-(3-(isoxazol-4-yl)propyl)-3,5-dimethylbenzamide have been investigated for their anticonvulsant properties. A series of N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides, including derivatives, demonstrated significant anticonvulsant activity, especially in MES tests. The presence of methyl groups on the phenyl ring and the amide bridge between the phenyl and isoxazolic rings played a crucial role in the activity of these compounds (Lepage et al., 1992).

Mitosis Inhibition

Another study on a series of N-(1,1-dimethylpropynyl) benzamide compounds, which share some structural similarities with N-(3-(isoxazol-4-yl)propyl)-3,5-dimethylbenzamide, revealed potent and selective inhibition of mitosis in plant cells. This suggests potential applications in agricultural research and development of herbicides (Merlin et al., 1987).

Metabolic Pathways

The metabolic pathways and disposition of structurally similar compounds have been studied in animal models. These studies provide insights into the pharmacokinetics, including absorption, distribution, and metabolism, which are crucial for the development of pharmaceuticals (Maurizis et al., 1997).

Isoxazole Derivatives and Biological Activity

Isoxazole derivatives, including those related to N-(3-(isoxazol-4-yl)propyl)-3,5-dimethylbenzamide, have been synthesized and evaluated for various biological activities, such as anticancer and antimicrobial properties. These studies contribute to the development of new therapeutic agents with potential clinical applications (Hassan et al., 2019).

Safety And Hazards

Zukünftige Richtungen

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-6-12(2)8-14(7-11)15(18)16-5-3-4-13-9-17-19-10-13/h6-10H,3-5H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQBJNAGBRRLSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCCC2=CON=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(isoxazol-4-yl)propyl)-3,5-dimethylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol](/img/structure/B2608014.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one](/img/structure/B2608020.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2608023.png)

![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2608028.png)

![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2608030.png)